An In-depth Technical Guide to 3-Hydroxyquinoline-6-carboxylic Acid
An In-depth Technical Guide to 3-Hydroxyquinoline-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Hydroxyquinoline-6-carboxylic acid (CAS No. 1137826-05-1). As a member of the quinoline family, this heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug development. Quinoline derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates available data on its physicochemical characteristics, provides a plausible synthetic route based on established methodologies, and explores its potential as a scaffold in the design of novel therapeutic agents. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific quinoline derivative.
Introduction
Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their versatile biological activities have established them as privileged structures in medicinal chemistry. 3-Hydroxyquinoline-6-carboxylic acid is a specific isomer within this class, featuring a hydroxyl group at the 3-position and a carboxylic acid at the 6-position. These functional groups offer multiple points for chemical modification, making it an attractive building block for creating libraries of compounds for biological screening. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid provides a site for amide bond formation or other conjugations, influencing the molecule's solubility, polarity, and potential interactions with biological targets.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-Hydroxyquinoline-6-carboxylic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
Core Physicochemical Data
The fundamental properties of 3-Hydroxyquinoline-6-carboxylic acid are summarized below. These values are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1137826-05-1 | |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Expected to be a white to beige crystalline powder | Inferred from analogues |
| Solubility | Expected to be soluble in alkaline aqueous solutions (e.g., sodium carbonate solution) and polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. | Inferred from analogues |
| Predicted pKa (Strongest Acidic) | ~3.0 (for the carboxylic acid) | Inferred from analogues |
| Predicted pKa (Strongest Basic) | ~4.5 (for the quinoline nitrogen) | Inferred from analogues |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Hydroxyquinoline-6-carboxylic acid. The expected spectral characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline ring. Protons adjacent to the nitrogen and the electron-withdrawing carboxylic acid group would appear at lower fields (higher ppm). The protons on the benzene ring portion would appear in the typical aromatic region. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group would likely appear as broad singlets at a low field, and their positions could be concentration-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the 165-185 ppm range. Carbons attached to the hydroxyl group and nitrogen will also be shifted downfield. The remaining aromatic carbons will appear in the 110-150 ppm region.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A very broad peak is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic quinoline ring will appear in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight. In positive ion mode, the [M+H]⁺ ion would be observed at m/z 190.1. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 188.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da).
Synthesis and Purification
A common and effective method for the synthesis of quinoline carboxylic acids is the Doebner reaction . This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of 3-Hydroxyquinoline-6-carboxylic acid, a plausible approach would involve a variation of this reaction or a Skraup synthesis.
Proposed Synthetic Pathway: Modified Skraup Synthesis
A logical synthetic route would involve the reaction of an appropriately substituted aminobenzoic acid with a glycerol precursor.
Caption: Proposed workflow for the synthesis and purification of 3-Hydroxyquinoline-6-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar compounds. Researchers should optimize conditions for safety and yield.
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Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
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Addition of Reactants: To the stirred acid, add 4-amino-3-hydroxybenzoic acid and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).
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Glycerol Addition: Heat the mixture and add glycerol dropwise at a rate that maintains a controlled exothermic reaction.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Work-up: Cool the mixture and carefully pour it into a large volume of ice water.
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Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
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Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.
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Purification:
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Dissolve the crude product in a dilute aqueous solution of sodium bicarbonate.
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If the solution is colored, treat with activated charcoal and filter.
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Slowly acidify the filtrate with dilute hydrochloric acid to reprecipitate the purified product.
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Collect the pure 3-Hydroxyquinoline-6-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
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Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and determine the melting point.
Applications in Research and Drug Development
The true value of 3-Hydroxyquinoline-6-carboxylic acid lies in its potential as a versatile scaffold for creating novel molecules with therapeutic potential. The quinoline core is a well-established pharmacophore with a broad range of biological activities.
Potential Biological Activities
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Anticancer: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The substitution pattern on the quinoline ring is crucial for this activity.
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Antimicrobial: The quinolone class of antibiotics, which features a related core structure, is a testament to the antimicrobial potential of this scaffold. Hydroxyquinolines, in particular, can act as chelating agents, disrupting essential metal-dependent processes in bacteria and fungi.
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Antiviral: Certain hydroxyquinoline derivatives have shown promising antiviral activity, including against influenza viruses and dengue virus.
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Anti-inflammatory: Quinoline derivatives have been explored as anti-inflammatory agents, with some compounds showing inhibitory effects on inflammatory pathways.
The presence of both a hydroxyl and a carboxylic acid group on 3-Hydroxyquinoline-6-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR).
